

# chemical characteristics of T-Boc-N-amido-peg4-val-cit

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## Compound of Interest

Compound Name: *T-Boc-N-amido-peg4-val-cit*

Cat. No.: *B15623183*

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## Technical Guide: T-Boc-N-amido-PEG4-Val-Cit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, synthesis, and applications of **T-Boc-N-amido-PEG4-Val-Cit**, a key heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs).

## Core Chemical Characteristics

**T-Boc-N-amido-PEG4-Val-Cit** is a protease-cleavable linker that incorporates a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a valine-citrulline (Val-Cit) dipeptide.<sup>[1][2]</sup> This specific combination of components imparts desirable properties for ADC development, including enhanced solubility and a specific cleavage mechanism.<sup>[1][3]</sup>

## Key Features:

- **Boc-Protected Amine:** Allows for controlled, stepwise conjugation. The Boc group is stable under various reaction conditions and can be readily removed under acidic conditions to reveal a primary amine for further modification.<sup>[1][3]</sup>
- **PEG4 Spacer:** The hydrophilic polyethylene glycol chain enhances the aqueous solubility of the entire molecule, reduces aggregation, and provides a flexible connection between the

conjugated moieties.[1][3][4]

- Val-Cit Dipeptide: This dipeptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. [1][5][6][7] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within cancer cells.[5][8]

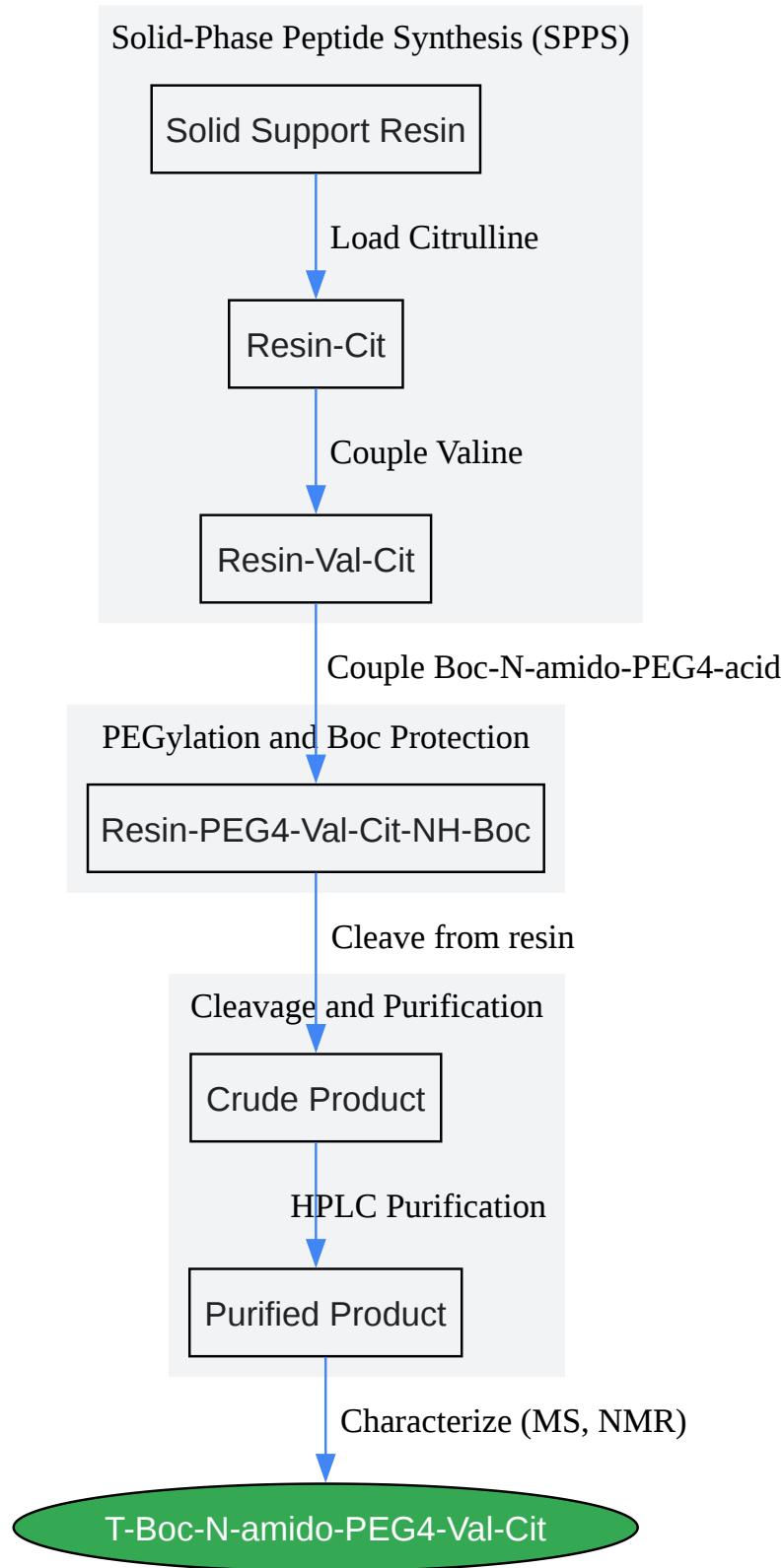
## Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	2231240-82-5	[1][9]
Molecular Formula	C <sub>27</sub> H <sub>51</sub> N <sub>5</sub> O <sub>11</sub>	[1][9]
Molecular Weight	~621.7 g/mol	[1][9]
Purity	Typically ≥95%	[1]
Appearance	Varies (often a solid or viscous liquid)	
Storage	-20°C for long-term storage	[1][9]

## Synthesis and Characterization

While a specific, publicly available, step-by-step synthesis protocol for **T-Boc-N-amido-PEG4-Val-Cit** is proprietary, a representative synthesis can be conceptualized based on established solid-phase peptide synthesis (SPPS) and PEGylation chemistries. The general approach involves the sequential coupling of the constituent amino acids and the PEG spacer, followed by the introduction of the Boc-protected amine.

## Conceptual Synthesis Workflow

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Caption: Conceptual workflow for the synthesis of **T-Boc-N-amido-PEG4-Val-Cit**.

## Representative Experimental Protocols

### Protocol 1: Solid-Phase Synthesis of Val-Cit Dipeptide

- Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF).
- First Amino Acid Coupling (Citrulline):
  - Deprotect the resin's Fmoc group using a solution of 20% piperidine in DMF.
  - Couple Fmoc-Cit-OH using a coupling agent such as HBTU/DIPEA in DMF.
  - Wash the resin extensively with DMF and dichloromethane (DCM).
- Second Amino Acid Coupling (Valine):
  - Repeat the Fmoc deprotection step.
  - Couple Fmoc-Val-OH using HBTU/DIPEA in DMF.
  - Wash the resin as described previously.

### Protocol 2: PEGylation and Boc-Protection

- Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine with 20% piperidine in DMF.
- Linker Coupling:
  - Dissolve t-Boc-N-amido-PEG4-acid (commercially available) and a coupling agent (e.g., HATU) in DMF.
  - Add a non-nucleophilic base like DIPEA.
  - Add the solution to the deprotected resin-Val-Cit and agitate until the reaction is complete (monitored by a Kaiser test).
  - Wash the resin thoroughly with DMF, DCM, and methanol.

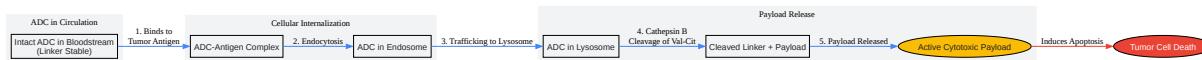
### Protocol 3: Cleavage and Purification

- Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the peptide-linker construct from the solid support and remove side-chain protecting groups.
- Purification:
  - Precipitate the crude product in cold diethyl ether.
  - Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

## Applications in Antibody-Drug Conjugate (ADC) Development

The primary application of **T-Boc-N-amido-PEG4-Val-Cit** is in the construction of ADCs. The Val-Cit linker is designed for stability in systemic circulation and for selective cleavage by proteases within the target cell's lysosomes.[\[5\]](#)[\[6\]](#)

## ADC Assembly and Payload Release Mechanism



Caption: Mechanism of action for an ADC utilizing a Val-Cit cleavable linker.

## Experimental Protocols for ADC Characterization

### Protocol 4: In Vitro Plasma Stability Assay

- Objective: To evaluate the stability of the Val-Cit linker in plasma.
- Materials: ADC construct, human plasma (or other species), phosphate-buffered saline (PBS), 37°C incubator, LC-MS system.
- Methodology:
  - Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma.
  - Incubate the samples at 37°C.
  - At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.
  - Immediately quench any potential enzymatic activity by diluting the aliquot in cold PBS.
  - Analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely released payload.

### Protocol 5: Lysosomal Cleavage Assay

- Objective: To confirm the cleavage of the Val-Cit linker by lysosomal proteases.
- Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (for control), assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT), 37°C incubator, LC-MS system.
- Methodology:
  - Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.
  - Initiate the reaction by adding the lysosomal fraction.
  - For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.

- Incubate all samples at 37°C.
- At specified time points, take aliquots and quench the reaction.
- Analyze the samples by LC-MS to measure the rate of payload release.

## Conclusion

**T-Boc-N-amido-PEG4-Val-Cit** is a versatile and critical tool in the field of ADC research and development. Its well-defined chemical structure provides a balance of stability, solubility, and specific enzymatic cleavability, which are essential for the design of safe and effective targeted cancer therapies. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this important linker technology.

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